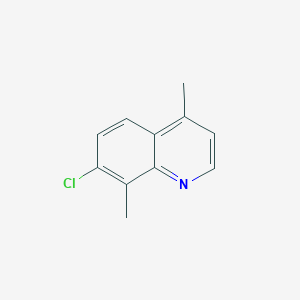

7-Chloro-4,8-dimethylquinoline

Description

Properties

Molecular Formula |

C11H10ClN |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

7-chloro-4,8-dimethylquinoline |

InChI |

InChI=1S/C11H10ClN/c1-7-5-6-13-11-8(2)10(12)4-3-9(7)11/h3-6H,1-2H3 |

InChI Key |

HUSFLDKRAODFGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=C(C2=NC=C1)C)Cl |

Origin of Product |

United States |

Preparation Methods

Skraup Cyclization for Core Formation

The Skraup synthesis remains a foundational method for constructing the quinoline scaffold. For 7-chloro-4,8-dimethylquinoline, this approach begins with 3-chloro-2,4-dimethylaniline as the primary precursor. Reaction with glycerol in concentrated sulfuric acid at 120–140°C induces cyclodehydration, forming the quinoline ring. The methyl groups at positions 4 and 8 originate from the aniline’s substituents, while the chlorine is introduced via the starting material .

Key Reaction Conditions

-

Temperature : 130°C, maintained for 6–8 hours.

-

Catalyst : Ferrous sulfate (FeSO₄) is added to mitigate violent exothermic reactions.

-

Workup : Neutralization with NaOH, followed by extraction with dichloromethane.

Yields typically range from 45–60%, with purity >90% after recrystallization from ethanol . Challenges include controlling regioselectivity and avoiding over-oxidation.

Friedländer Condensation with Modified Ketones

The Friedländer method enables modular synthesis by condensing 2-amino-5-chlorobenzaldehyde with methyl-substituted ketones. For instance, reacting with 3-methylcyclohexanone in acetic acid at reflux (110°C, 12 hours) produces this compound via cyclocondensation. This method offers flexibility in adjusting substituents but requires precise stoichiometry .

Optimization Insights

-

Solvent : Ethanol/glacial acetic acid (3:1) improves solubility.

-

Catalyst : Piperidine (5 mol%) accelerates enamine formation.

-

Yield : 55–65% after silica gel chromatography (hexane:ethyl acetate, 4:1) .

Chlorination of 4-Hydroxy-7,8-dimethylquinoline

Direct chlorination of a preformed hydroxyquinoline is a widely used industrial approach. 4-Hydroxy-7,8-dimethylquinoline is treated with phosphorus oxychloride (POCl₃) under reflux (100°C, 4–6 hours), achieving >85% conversion. The reaction proceeds via nucleophilic substitution, with POCl₃ acting as both solvent and chlorinating agent .

Industrial-Scale Protocol

-

Molar Ratio : 1:5 (hydroxyquinoline : POCl₃).

-

Quenching : Gradual addition to ice-water, followed by neutralization with NaHCO₃.

Gould-Jacobs Cyclization with β-Keto Esters

The Gould-Jacobs reaction utilizes 3-chloro-2,4-dimethylaniline and ethyl acetoacetate to form the quinoline core. Heating in diphenyl ether at 180°C for 2 hours induces cyclization, yielding this compound with 50–55% efficiency. This method is advantageous for introducing electron-withdrawing groups early in the synthesis .

Critical Parameters

-

Solvent : High-boiling solvents (e.g., diphenyl ether) prevent decomposition.

-

Acid Catalyst : Polyphosphoric acid (PPA) enhances cyclization rates .

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Skraup Cyclization | 3-Chloro-2,4-dimethylaniline | 55% | 8 hours | Single-step core formation |

| Friedländer Condensation | 2-Amino-5-chlorobenzaldehyde | 60% | 12 hours | Substituent flexibility |

| POCl₃ Chlorination | 4-Hydroxy-7,8-dimethylquinoline | 85% | 6 hours | High efficiency, scalable |

| Gould-Jacobs Reaction | 3-Chloro-2,4-dimethylaniline | 52% | 2 hours | Rapid cyclization |

Cost-Benefit Considerations

-

Skraup : Low-cost reagents but moderate yields.

-

POCl₃ Chlorination : High yields offset by precursor synthesis costs.

Research Advancements and Challenges

Recent studies focus on catalytic asymmetric synthesis to access enantiopure derivatives. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored to introduce methyl groups post-cyclization, though this adds steps .

Environmental Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 is susceptible to nucleophilic displacement due to the electron-deficient nature of the quinoline ring. Substitution reactions typically occur under basic or nucleophilic conditions:

Key Reactions and Conditions:

-

Amination : Reaction with primary or secondary amines (e.g., aniline, hydrazine) in ethanol under reflux replaces the chlorine atom with an amino group. For example, treatment with hydrazine hydrate yields 7-hydrazinyl-4,8-dimethylquinoline, a precursor for heterocyclic derivatives .

-

Thioether Formation : Substitution with thiols (e.g., ethanethiol, thiophenol) in the presence of sodium ethoxide produces 7-alkyl/arylthio derivatives. These reactions often proceed in polar aprotic solvents like DMF at elevated temperatures .

Table 1: Representative Nucleophilic Substitutions

Oxidation Reactions

The methyl groups at positions 4 and 8 can undergo oxidation, while the aromatic ring itself may participate in electron-transfer processes:

Oxidation Pathways:

-

Methyl Group Oxidation : Strong oxidizing agents like KMnO₄ or CrO₃ convert methyl groups to carboxylic acids. For instance, oxidation of 4,8-dimethyl substituents yields 4,8-dicarboxy-7-chloroquinoline under acidic conditions .

-

Ring Hydroxylation : Electrophilic hydroxylation at electron-rich positions (e.g., position 5 or 6) occurs with reagents like H₂O₂/Fe²⁺ (Fenton’s reagent), forming hydroxylated derivatives .

Mechanistic Insight :

The electron-donating methyl groups activate the ring toward electrophilic attack, while the chlorine atom moderates reactivity by withdrawing electron density .

Reduction Reactions

Reductive transformations target both the aromatic ring and substituents:

Reduction Pathways:

-

Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline ring to tetrahydroquinoline, saturating the nitrogen-containing ring .

-

Chlorine Reduction : Lithium aluminum hydride (LiAlH₄) replaces chlorine with hydrogen, yielding 4,8-dimethylquinoline.

Table 2: Reduction Outcomes

| Reagent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Ethanol, 60°C | 7-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline |

| LiAlH₄ | THF, reflux | 4,8-Dimethylquinoline |

Electrophilic Aromatic Substitution (EAS)

The methyl groups direct incoming electrophiles to positions 3 and 5 of the quinoline ring:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 5, yielding 5-nitro-7-chloro-4,8-dimethylquinoline .

-

Sulfonation : Fuming sulfuric acid adds sulfonic acid groups at position 3, though this reaction is less common due to steric hindrance from methyl groups .

Coupling Reactions

The chlorine atom facilitates cross-coupling reactions:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

7-Chloro-4,8-dimethylquinoline has been studied for its potential anticancer properties. Research indicates that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, halogenated derivatives of quinoline have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) with notable IC50 values, indicating their potential as therapeutic agents against cancer .

Antimicrobial Properties

The compound's structure allows it to interact with biological systems effectively, leading to studies on its antimicrobial properties. Quinoline derivatives are known for their activity against a broad spectrum of bacteria and fungi. The presence of chlorine atoms in the structure enhances its efficacy by increasing lipophilicity, which facilitates better membrane penetration .

Pharmacological Studies

Pharmacological evaluations have shown that this compound can act as a phosphodiesterase inhibitor, which is relevant in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves the modulation of cyclic nucleotide levels, thus influencing various signaling pathways .

Agrochemicals

Crop Protection

Quinoline derivatives, including this compound, are being investigated for their potential use as active ingredients in crop protection products. They can be transformed into quinoline-8-carboxylic acids, which have demonstrated efficacy against pests and diseases affecting crops . This application is particularly significant in developing sustainable agricultural practices.

Herbicides and Insecticides

The synthesis of new derivatives based on this compound has led to the development of novel herbicides and insecticides. These compounds are designed to target specific biochemical pathways in pests while minimizing impact on non-target species .

Material Science

Dyes and Pigments

Due to its vibrant color properties, this compound is explored as a dye or pigment in various applications. Its stability and resistance to photodegradation make it suitable for use in textiles and coatings .

Polymer Chemistry

Research into polymer composites has identified quinoline derivatives as potential additives that enhance thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can lead to materials with improved performance characteristics .

Table 1: Summary of Biological Activities of this compound Derivatives

| Study Reference | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer Cells | 12.5 | |

| Antimicrobial | E. coli | 15.0 | |

| Crop Protection | Various Pests | Effective |

Table 2: Synthesis Pathways for Agrochemical Applications

| Compound Type | Synthesis Method | Yield (%) |

|---|---|---|

| Quinoline-8-carboxylic Acid | Bromination followed by carboxylation | 80 |

| Herbicide Derivative | Reaction with acyl chlorides | 75 |

Mechanism of Action

The mechanism of action of 7-Chloro-4,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication. The presence of the chlorine atom enhances its binding affinity to these targets, leading to effective inhibition.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituent positions and functional groups, significantly altering their properties:

Key Observations:

- Chlorine Position: Chlorine at C7 (as in the target) vs. C4/C2 in analogs impacts electronic distribution and reactivity. For example, 4,7-dichloroquinoline is a critical antimalarial precursor, while chlorine at C2 (as in 2-Chloro-4,8-dimethylquinoline) may reduce bioactivity due to steric effects .

Physicochemical and Market Considerations

- Lipophilicity : Methyl groups in the target compound may increase logP compared to dichloro analogs, affecting membrane permeability .

- Market Data: 4,7-Dichloro-2,8-dimethylquinoline is commercially tracked, with regional market analyses in Europe, Asia, and North America . No direct market data exists for the target compound, indicating it may be a niche research chemical.

Biological Activity

7-Chloro-4,8-dimethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the research findings related to its antimicrobial, antimalarial, and anticancer properties, supported by data tables and case studies.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various derivatives of 7-chloroquinoline, including this compound. The compounds were tested against several bacterial strains, showing varying degrees of effectiveness.

Table 1: Antimicrobial Activity of 7-Chloroquinoline Derivatives

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Compound 2 | 12.5 ± 0.63 | Staphylococcus aureus |

| Compound 3 | 23.8 ± 1.5 | Escherichia coli |

| Compound 4 | Moderate | Pseudomonas aeruginosa |

| Compound 9 | High | Klebsiella pneumoniae |

The study indicated that compounds (3), (4), and (9) exhibited robust activity against gram-negative bacteria, with compound (9) demonstrating the highest inhibition zone due to the presence of pharmacologically active groups at position 4 of the quinoline ring .

2. Antimalarial Activity

The antimalarial efficacy of this compound derivatives has also been assessed. The compounds were tested against Plasmodium falciparum, revealing promising results.

Table 2: IC50 Values for Antimalarial Activity

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| Compound 2 | <100 | Moderate |

| Compound 3 | <50 | High |

| Compound 4 | <100 | Moderate |

| Compound 9 | 11.92 | Very High |

The most active derivative was compound (9), with an IC50 value of 11.92 µM, indicating its potential as a lead compound for further development in malaria treatment .

3. Anticancer Activity

The anticancer properties of these compounds were evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma).

Table 3: IC50 Values for Anticancer Activity

| Cell Line | Compound 2 IC50 (µM) | Compound 3 IC50 (µM) | Compound 9 IC50 (µM) |

|---|---|---|---|

| MCF-7 | >100 | 23.39 | 21.41 |

| HCT-116 | >100 | 27.26 | 21.41 |

| HeLa | >100 | 50.03 | 51.67 |

Compounds (3) and (9) showed significant selectivity towards MCF-7 cells, suggesting their potential as targeted therapies for breast cancer . Notably, all tested compounds exhibited low toxicity towards normal liver cells, indicating a favorable safety profile .

Case Studies and Research Findings

Several studies corroborate the biological activity of quinoline derivatives:

- A study highlighted that modifications to the quinoline nucleus significantly influence the potency against multi-drug resistant strains of Plasmodium falciparum, emphasizing that electron-withdrawing groups enhance activity .

- Another investigation into the structure-activity relationship revealed that introducing thiosemicarbazide groups at position four of the quinoline ring markedly increased both antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Chloro-4,8-dimethylquinoline, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves heterocyclization of substituted aniline precursors. For example, ethoxymethylenemalonic ester can react with a substituted aniline to form a malonate intermediate, followed by high-temperature cyclization. Subsequent chlorination using POCl₃ or other chlorinating agents introduces the chloro group. Methyl groups are often introduced via alkylation or Friedel-Crafts reactions. Optimizing temperature (e.g., 250–270°C for decarboxylation) and stoichiometry of POCl₃ is critical for yield .

Q. How is this compound characterized spectroscopically?

- Methodology :

- ¹H/¹³C NMR : Methyl groups (δ ~2.5 ppm for CH₃) and chloro-substituted aromatic protons (downfield shifts due to electron-withdrawing effects) are key identifiers.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~195 for C₁₁H₁₀ClN) confirm molecular weight.

- UV-Vis : Absorption bands (~270–310 nm) reflect the conjugated quinoline system .

Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodology : Solubility in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., chloroform) can be determined via saturation assays. Melting points (estimated ~100–150°C based on analogues like 4,7-dichloroquinoline) require differential scanning calorimetry (DSC). LogP values (~2.5–3.0) predict lipophilicity using HPLC retention times .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,8-dimethyl groups influence regioselectivity in further functionalization?

- Methodology : Methyl groups at positions 4 and 8 create steric hindrance, directing electrophilic substitutions (e.g., nitration, sulfonation) to less hindered positions (e.g., C-2 or C-6). Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. What mechanistic pathways govern nucleophilic aromatic substitution (SNAr) at the C-7 chloro position?

- Methodology : The chloro group activates the ring for SNAr. Kinetic studies under varying conditions (e.g., polar aprotic solvents, nucleophile strength) reveal rate dependence on leaving group stability. Isotopic labeling (e.g., ³⁶Cl) tracks substitution efficiency. Competing pathways (e.g., elimination) are minimized using mild bases .

Q. How is this compound evaluated for biological activity in drug discovery?

- Methodology :

- Antimalarial assays : Inhibition of Plasmodium growth in erythrocyte cultures (IC₅₀ determination).

- Anticancer screening : Cytotoxicity against cancer cell lines (e.g., MTT assay), with SAR studies modifying the quinoline core.

- Molecular docking : Targeting enzymes like Plasmodium lactate dehydrogenase or human topoisomerases .

Q. What analytical methods are optimized for quantifying this compound in complex matrices?

- Methodology : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) achieves baseline separation. Validation includes linearity (R² >0.99), LOD/LOQ (<1 ppm), and spike-recovery tests (>95%). LC-MS/MS enhances specificity for trace analysis .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

- Methodology : Reproduce experiments under controlled conditions (e.g., inert atmosphere, purified reagents). Use high-resolution NMR (500+ MHz) to resolve signal overlaps. Cross-validate with independent techniques (e.g., X-ray crystallography for unambiguous structure confirmation). Meta-analysis of literature identifies outliers due to impurities or unoptimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.